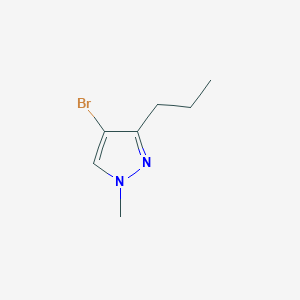

4-Bromo-1-methyl-3-propyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-methyl-3-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQHPPZQXCNXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-3-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-propyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

- Substituted pyrazoles with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended molecular frameworks.

Scientific Research Applications

Overview

4-Bromo-1-methyl-3-propyl-1H-pyrazole is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry, agrochemicals, and materials science. Its unique structure, characterized by a bromine atom at position 4 and a propyl group at position 3 of the pyrazole ring, makes it a versatile building block for synthesizing more complex compounds.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of pharmacologically active compounds. Its structural features allow it to interact with biological targets, making it useful in drug development.

- Antibacterial Properties : Studies have shown that pyrazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to this compound have been evaluated for their efficacy against Gram-positive bacteria, demonstrating promising results.

- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives can reduce inflammation markers in both in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.

- Cancer Therapy : Investigations into the anticancer properties of pyrazole derivatives have revealed their ability to inhibit cell growth in various cancer cell lines. The mechanism often involves inducing apoptosis, making them candidates for further research in oncology.

Agrochemicals

The compound is utilized in the formulation of agrochemicals, particularly as an intermediate in the synthesis of pesticides. Its brominated structure enhances its reactivity and effectiveness as an active ingredient in pest control products.

- Pesticide Development : this compound has been identified as an important precursor for synthesizing broad-spectrum insecticides like chlorantraniliprole, which exhibit high efficiency against a range of pests .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing other complex heterocyclic compounds.

- Synthesis of Derivatives : The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is exploited to create diverse derivatives with tailored biological activities.

Case Studies

Several studies highlight the applications and efficacy of this compound:

- Antibacterial Study : A study synthesized several pyrazoles, including this compound, which were tested against multiple bacterial strains. Results indicated significant antibacterial activity against certain Gram-positive bacteria.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, revealing that some compounds could markedly reduce inflammation markers in experimental models.

- Cancer Research : Research into the anticancer properties showed that derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of 4-Bromo-1-methyl-3-propyl-1H-pyrazole and related compounds:

Notes:

Physical and Spectroscopic Properties

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-methyl-3-propyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example, diazotization of substituted anilines followed by coupling with ethyl acetoacetate in the presence of sodium acetate yields pyrazole intermediates, which are then brominated and alkylated . Reaction conditions such as temperature (e.g., reflux in glacial acetic acid) and stoichiometric ratios (e.g., 1:2 molar ratio of pyrazole precursor to brominating agent) significantly impact purity and yield. Optimization studies suggest that controlled addition of methyl iodide during alkylation minimizes side products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl and propyl groups at positions 1 and 3, respectively) and bromine placement .

- IR Spectroscopy : To identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and pyrazole ring vibrations near 1500 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion confirmation (expected m/z ~245 for C₈H₁₂BrN₂) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in related bromopyrazole derivatives .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent decomposition .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizers due to potential exothermic reactions .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (UN 3261) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations can optimize geometries and predict regioselectivity in Suzuki-Miyaura couplings. The bromine atom at position 4 exhibits high electrophilicity (Mulliken charge ~−0.3), making it reactive toward palladium-catalyzed coupling with aryl boronic acids. Molecular docking studies further suggest steric hindrance from the propyl group may influence reaction pathways .

Q. What strategies resolve contradictions in reported melting points or purity levels of this compound?

Discrepancies (e.g., melting points ranging 72–79°C vs. 185–188°C) may arise from polymorphic forms or impurities. Techniques to address this include:

- DSC/TGA : Differentiate polymorphs via thermal behavior .

- HPLC-PDA : Quantify impurities (e.g., unreacted 3-propylpyrazole) using C18 columns and acetonitrile/water gradients .

- Recrystallization : Ethanol/water mixtures (1:2 v/v) yield >98% purity, as validated by GC-MS .

Q. How does the crystal structure of this compound influence its intermolecular interactions?

X-ray studies of analogous bromopyrazoles reveal planar pyrazole rings with dihedral angles <6° relative to aryl substituents. Intramolecular N–H···O hydrogen bonds stabilize the structure, while intermolecular Br···Br interactions (3.51 Å) and π-π stacking (3.8 Å) drive crystal packing . These features impact solubility and stability in solid-state formulations.

Q. What methodologies assess the environmental toxicity of this compound?

- Acute Aquatic Toxicity : Follow OECD Test Guideline 203 using Daphnia magna (EC₅₀ < 10 mg/L indicates high toxicity) .

- Biodegradation : Employ closed bottle tests (OECD 301D) to measure biochemical oxygen demand over 28 days .

- Photodegradation : Simulate sunlight exposure (λ > 290 nm) and monitor degradation via LC-MS to identify brominated byproducts .

Q. How are structure-activity relationships (SARs) evaluated for pharmacological derivatives of this compound?

- Antimicrobial Assays : Modify the propyl group to ethyl or isopropyl and test against Staphylococcus aureus (MIC values via broth microdilution) .

- Anti-inflammatory Screening : Replace bromine with chlorine and measure COX-2 inhibition (IC₅₀) using ELISA .

- Molecular Docking : Compare binding affinities of derivatives to target enzymes (e.g., DNA gyrase) using AutoDock Vina .

Methodological Challenges

Q. What analytical hurdles arise in detecting trace impurities, and how are they mitigated?

Q. How is regioselectivity controlled during functionalization of the pyrazole ring?

- Electrophilic Substitution : Bromine preferentially attacks position 4 due to electron-donating methyl and propyl groups directing via inductive effects .

- Microwave-Assisted Synthesis : Enhances regioselectivity (>95% positional purity) by reducing reaction time and side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.